sex muscle defective protein-4
Beschreibung
Discovery and Initial Characterization of SMAD4
The discovery of the gene encoding the SMAD4 protein was a significant milestone in understanding the molecular underpinnings of cancer. Initially identified in 1996 as a candidate tumor suppressor gene, it was named DPC4 (Deleted in Pancreatic Carcinoma, locus 4) due to its frequent deletion or mutational inactivation in pancreatic cancers. pnas.orge-century.usnordiqc.orgnih.gov This finding provided a crucial genetic link to the development of this aggressive malignancy. pnas.org Research demonstrated that the inactivation of SMAD4 was not limited to pancreatic cancer, as mutations were also found in a subset of colorectal cancers. pnas.orgaacrjournals.org
The protein itself is composed of three primary domains: a Mad homology 1 (MH1) domain at the N-terminus, a Mad homology 2 (MH2) domain at the C-terminus, and a linker region connecting them. nih.govmdpi.com The MH1 domain is involved in DNA binding, while the MH2 domain is crucial for transcriptional activity and interactions with other proteins. nih.govaacrjournals.org
Nomenclature and Orthologous Relationships: From Drosophila Mad and C. elegans Sma/Mab to Mammalian SMAD4
The name "SMAD" is a portmanteau, reflecting the convergence of research from two different model organisms: the fruit fly (Drosophila melanogaster) and the nematode worm (Caenorhabditis elegans). e-century.uswikipedia.orgnih.gov In Drosophila, the "Mothers against decapentaplegic" (Mad) gene was identified as a key player in the signaling pathway of a transforming growth factor-beta (TGF-β)-like protein called Decapentaplegic (Dpp). pnas.orgaacrjournals.orgembopress.org Simultaneously, in C. elegans, genes responsible for a "small" (Sma) body size and "male abnormal" (Mab) tail phenotypes were being characterized. utah.edu
The realization that the mammalian DPC4 protein shared significant homology with both the Mad and Sma proteins led to the adoption of the name SMAD4. wikipedia.orgnih.gov This nomenclature underscored a conserved signaling pathway across diverse species, from invertebrates to mammals. nih.gov The human SMAD4 gene is located on chromosome 18q21. e-century.usnordiqc.orgnih.gov
Further research identified a family of SMAD proteins in mammals, which are categorized into three groups:
Receptor-regulated SMADs (R-SMADs): These are directly phosphorylated by TGF-β family receptors. This group includes SMAD1, SMAD2, SMAD3, SMAD5, and SMAD8/9. nih.govnih.gov
Common-mediator SMAD (Co-SMAD): SMAD4 is the sole member of this class and acts as a central partner for the various R-SMADs. nih.govwikipedia.orgnih.gov
Inhibitory SMADs (I-SMADs): SMAD6 and SMAD7 act to negatively regulate the signaling pathway. wikipedia.orgnih.gov
In C. elegans, the genes sma-2, sma-3, and sma-4 were identified through mutations that resulted in a small body size (Sma) and defects in the development of the male tail, specifically the sensory rays and copulatory spicules (Mab). utah.edunih.govnih.gov These phenotypes indicated their requirement for developmental processes mediated by a TGF-β-like signaling pathway. nih.gov The sma-4 gene, in particular, was found to be the ortholog of the human SMAD4. nih.govbiologists.combiologists.com The observation that mutations in sma-4 lead to defects in sex muscle development, among other tissues, highlights the fundamental role of this protein in specifying cell fate and morphogenesis. nih.gov Double mutant analyses with other genes in the pathway suggested that sma-4 functions as a crucial intracellular transducer of the DBL-1 signal, a BMP-like ligand in C. elegans. utah.edu
Fundamental Role in Intracellular Signal Transduction
SMAD4 is a central mediator of the canonical TGF-β signaling pathway, which is vital for a multitude of cellular processes including proliferation, differentiation, apoptosis, and migration. nordiqc.orgnih.gov The pathway is initiated when a ligand from the TGF-β superfamily (such as TGF-βs, activins, or bone morphogenetic proteins (BMPs)) binds to its specific type II receptor on the cell surface. nih.gov This binding recruits and activates a type I receptor, which then phosphorylates a specific set of R-SMADs. nih.govahajournals.org
Once phosphorylated, the R-SMADs undergo a conformational change and form a complex with the common mediator, SMAD4. nih.govpnas.org This heteromeric complex then translocates from the cytoplasm into the nucleus. nih.govnih.govembopress.org Inside the nucleus, the SMAD complex acts as a transcription factor, binding to specific DNA sequences known as SMAD-binding elements (SBEs) in the promoter regions of target genes to either activate or repress their transcription. nih.gov This regulation of gene expression ultimately dictates the cell's response to the initial extracellular signal. The essential role of SMAD4 is highlighted by the fact that its deletion abrogates signaling from both TGF-β and activin. pnas.org
Eigenschaften
CAS-Nummer |
181030-98-8 |
|---|---|
Molekularformel |
C10H13NO3 |
Synonyme |
sex muscle defective protein-4 |
Herkunft des Produkts |
United States |
Gene and Protein Architecture of Smad4
Genomic Organization and Transcriptional Variants
The human SMAD4 gene is located on the long arm of chromosome 18, specifically at locus 18q21.2. Current time information in Nišavski okrug. It spans approximately 55 kilobases and is composed of 12 exons and 10 introns. physio-pedia.com Initially, only 11 exons were identified, with a later discovery of an upstream exon designated as exon 0. physio-pedia.com
The processing of the primary SMAD4 transcript can result in several variants through alternative splicing. mdpi.comnih.gov These variants may arise from the deletion of one or more exons within the linker region, which is situated between exon 2 and exon 8. nih.gov This differential splicing can produce various protein isoforms with potentially distinct functions. mdpi.com For instance, six different isoforms of SMAD4 have been identified in HaCaT cells. nih.gov The existence of these transcriptional variants suggests a complex layer of regulation for SMAD4's activity. mdpi.com Two main transcripts of approximately 4.0 and 8.0 kb have been detected, with the 4.0 kb transcript being the predominant form. aacrjournals.org
Interactive Table 1: Genomic Details of the Human SMAD4 Gene
| Feature | Description | Reference |
|---|---|---|
| Gene Name | SMAD family member 4 (SMAD4) | researchgate.net |
| Aliases | DPC4, MADH4, JIP, MYHRS | Current time information in Nišavski okrug. |
| Chromosomal Location | 18q21.2 | Current time information in Nišavski okrug. |
| Genomic Size | ~55 kb | physio-pedia.com |
| Exons | 12 | physio-pedia.com |
| Introns | 10 | physio-pedia.com |
| Major Transcript Size | 4.0 kb | aacrjournals.org |
Protein Domain Structure and Significance
The SMAD4 protein is a polypeptide of 552 amino acids with a molecular weight of about 60 kDa. Current time information in Nišavski okrug.physio-pedia.com Its primary structure is characterized by three main domains: two conserved Mad Homology (MH) domains, MH1 at the N-terminus and MH2 at the C-terminus, which are connected by a less conserved linker region. physio-pedia.comnih.gov
Mad Homology 1 (MH1) Domain: DNA Binding and Transcriptional Regulation
The N-terminal MH1 domain is responsible for the sequence-specific DNA binding of the SMAD4 protein. physio-pedia.comnih.gov It recognizes a consensus DNA sequence known as the Smad binding element (SBE), which is typically a palindromic sequence of 5'-GTCTAGAC-3'. Current time information in Nišavski okrug.gssiweb.org The interaction with DNA is mediated by a conserved β-hairpin motif within the MH1 domain. Current time information in Nišavski okrug.nih.gov Mutations within the region of amino acids L43 to R135 in the MH1 domain can significantly impair the DNA-binding ability of Smad4. biosb.com Beyond DNA binding, the MH1 domain also contains a nuclear localization signal (NLS) that facilitates the transport of the protein into the nucleus. uniprot.orgebsco.com The MH1 domain can also augment the ligand-dependent transcriptional activation associated with the linker region.
Mad Homology 2 (MH2) Domain: Protein-Protein Interactions and Transcriptional Regulation
The C-terminal MH2 domain is a versatile protein-protein interaction module. nih.govuniprot.org It is crucial for the formation of both homomeric and heteromeric complexes. gssiweb.org In the canonical TGF-β pathway, the MH2 domain of SMAD4 interacts with the MH2 domains of phosphorylated receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. Current time information in Nišavski okrug. This interaction is essential for the formation of a trimeric complex that translocates to the nucleus to regulate gene expression. physio-pedia.com The majority of tumor-derived missense mutations in SMAD4 are found in the MH2 domain, highlighting its critical role in signaling. These mutations often disrupt the formation of the trimeric SMAD complexes. The MH2 domain is also involved in transcriptional activation. physio-pedia.com
Linker Region: Regulatory Interface
The linker region, which connects the MH1 and MH2 domains, is a flexible and less conserved area that serves as a key regulatory interface. physio-pedia.comnih.gov It is subject to post-translational modifications, particularly phosphorylation by various kinases, including mitogen-activated protein kinases (MAPKs). Phosphorylation of the linker region, for example at Threonine 277 by Erk, can modulate SMAD4's transcriptional activity and nuclear retention. Current time information in Nišavski okrug. This region also contains a Smad-Activation Domain (SAD), a proline-rich sequence that is necessary for the transcriptional activity of SMAD4. physio-pedia.com Furthermore, a functional leucine-rich nuclear export signal (NES) has been identified in the N-terminal portion of the linker region, which regulates the subcellular localization of SMAD4. nih.gov
Interactive Table 2: Functional Domains of the SMAD4 Protein
| Domain | Location (Amino Acids) | Key Functions | Reference |
|---|---|---|---|
| Mad Homology 1 (MH1) | 14-138 | Sequence-specific DNA binding, Nuclear localization | nih.govbiosb.com |
| Linker Region | 139-322 | Regulatory phosphorylation, Nuclear export, Transcriptional activation (SAD) | nih.govnih.gov |
| Mad Homology 2 (MH2) | 323-552 | Protein-protein interactions (homo- and hetero-oligomerization), Transcriptional activation | nih.gov |
Gene Expression Patterns and Developmental Specificity
Smad4 is expressed ubiquitously during murine embryogenesis, suggesting it plays an essential role throughout development. aacrjournals.org Studies in mice have shown that Smad4 transcripts are present from early embryonic stages, with a nearly ubiquitous pattern, although a slightly stronger signal is detected in the extraembryonic portion of embryos. aacrjournals.org In adult human tissues, SMAD4 is expressed in various cell types, including skin, pancreatic, colon, uterine, and epithelial cells, as well as fibroblasts. Current time information in Nišavski okrug.
During development, SMAD4 is crucial for processes such as mesoderm induction. aacrjournals.org In early limb bud development in mice, SMAD4 predominantly mediates BMP signal transduction. The expression of SMAD4 is also observed in bovine early embryos, where it is believed to be a maternal-effect gene involved in the maternal-to-embryonic transition. The widespread and developmentally regulated expression of SMAD4 underscores its fundamental role in tissue homeostasis and morphogenesis. Current time information in Nišavski okrug.
Core Function in Tgf β/bmp Signaling Pathways
General Principles of TGF-β Family Signal Transduction
The TGF-β superfamily signaling cascade begins when a ligand, such as a TGF-β or a BMP, binds to a specific type II receptor on the cell surface. nih.govcancertreatmentjournal.com This binding event recruits and activates a type I receptor, which is also a serine/threonine kinase. nih.govcancertreatmentjournal.com The activated type I receptor then phosphorylates specific downstream intracellular proteins known as receptor-regulated Smads (R-Smads). wikipedia.orgnih.gov There are distinct sets of R-Smads for different branches of the pathway; SMAD2 and SMAD3 are targets of the TGF-β/Activin branch, while SMAD1, SMAD5, and SMAD8 are activated by the BMP branch. ijbs.compnas.org This initial phosphorylation is the key step that propagates the signal from the cell membrane toward the nucleus. wikipedia.org
Role as a Co-Smad (Common-Mediator Smad)
Within the Smad family of proteins, SMAD4 holds a unique and indispensable position as the sole common-mediator Smad (Co-Smad) in humans. wikipedia.orgwikipedia.org Unlike R-Smads, which are specific to certain ligand families, SMAD4 partners with all activated R-Smads. dovepress.com This makes it the central convergence point for signals originating from diverse TGF-β family members, including TGF-βs, activins, and BMPs. cancertreatmentjournal.comnih.govnih.gov Its function is to act as a coactivator and essential partner that facilitates the subsequent steps of signal transduction into the nucleus. wikipedia.orguniprot.org
Table 1: Classification of Human Smad Proteins
| Smad Class | Members | Core Function |
| Receptor-regulated Smads (R-Smads) | SMAD1, SMAD2, SMAD3, SMAD5, SMAD8/9 | Directly phosphorylated and activated by type I receptors. wikipedia.orgijbs.com |
| Common-mediator Smad (Co-Smad) | SMAD4 | Forms complexes with activated R-Smads from all pathways. wikipedia.orgijbs.com |
| Inhibitory Smads (I-Smads) | SMAD6, SMAD7 | Antagonize the signaling pathway by preventing R-Smad activation or complex formation. wikipedia.orgdovepress.com |
Formation and Nuclear Translocation of Activated Smad Complexes
Following the activation of R-Smads, SMAD4 orchestrates the formation of a transcriptional complex and its journey to the nucleus, where it will regulate gene expression.
Once an R-Smad is phosphorylated by a type I receptor, it undergoes a conformational change that promotes its association with SMAD4. wikipedia.org This interaction leads to the assembly of a heteromeric complex, which is the primary effector of TGF-β signaling. ontosight.ai Structural and biochemical studies have revealed that these complexes are typically heterotrimers, consisting of two phosphorylated R-Smad molecules and one SMAD4 molecule. wikipedia.orgnih.govresearchgate.net The formation of this R-Smad/SMAD4 complex is a central event in the signaling pathway, and it is favored over the formation of R-Smad homotrimers due to strong electrostatic interactions within the heterotrimeric structure. nih.govresearchgate.net
In unstimulated cells, SMAD4 is predominantly located in the cytoplasm. wikipedia.orguniprot.org The formation of the heteromeric complex with R-Smads is crucial for its nuclear accumulation, as it exposes a nuclear localization signal (NLS) that allows the entire complex to be imported into the nucleus. wikipedia.orgoup.com
Conversely, SMAD4 contains a functional, leucine-rich nuclear export signal (NES) within its linker region that promotes its exit from the nucleus. embopress.orgembopress.org Upon forming a complex with an activated R-Smad, this NES becomes masked. nih.gov This masking prevents the complex from being readily exported, leading to its accumulation in the nucleus where it can act as a transcription factor. embopress.orgnih.gov The dynamic balance between nuclear import and export provides a tight regulatory mechanism for the signaling pathway, with the export of decommissioned SMAD4 helping to terminate the signal. nih.gov
Integration of Signals from Diverse TGF-β Family Ligands
By serving as the common partner for all R-Smads, SMAD4 functions as a critical node for integrating signals from a wide variety of TGF-β family ligands. nih.govpnas.org Whether the initial signal comes from TGF-β, activin, or BMPs, the pathway converges on the formation of a complex with SMAD4. cancertreatmentjournal.compnas.org This allows the cell to produce a coordinated transcriptional response to different extracellular cues. nih.gov The activated R-Smads provide the specificity regarding the initial ligand, while SMAD4 acts as the essential cofactor required for the nuclear translocation and transcriptional activity of the complex. uniprot.orgoup.com In this role, SMAD4 helps translate graded information about ligand levels into specific programs of gene expression, regulating a multitude of biological processes. pnas.org
Table 2: Compounds and Proteins Mentioned
| Name | Classification |
| Activin | Ligand (TGF-β Superfamily) |
| Bone Morphogenetic Proteins (BMPs) | Ligands (TGF-β Superfamily) |
| SMAD1 | Receptor-regulated Smad (R-Smad) |
| SMAD2 | Receptor-regulated Smad (R-Smad) |
| SMAD3 | Receptor-regulated Smad (R-Smad) |
| SMAD4 / DPC4 | Common-mediator Smad (Co-Smad) |
| SMAD5 | Receptor-regulated Smad (R-Smad) |
| SMAD6 | Inhibitory Smad (I-Smad) |
| SMAD7 | Inhibitory Smad (I-Smad) |
| SMAD8 / SMAD9 | Receptor-regulated Smad (R-Smad) |
| Transforming Growth Factor-β (TGF-β) | Ligand (TGF-β Superfamily) |
| TGF-β Type I Receptor (TβR-I) | Serine/Threonine Kinase Receptor |
| TGF-β Type II Receptor (TβR-II) | Serine/Threonine Kinase Receptor |
Molecular Mechanisms of Transcriptional Regulation by Smad4
DNA Binding Specificity and Smad-Binding Elements (SBEs)
SMAD4, in conjunction with activated R-SMADs (such as SMAD2 and SMAD3), directly engages with DNA to control gene transcription. nih.gov The DNA-binding activity of SMAD proteins, including SMAD4, is characterized by a relatively weak affinity for DNA, which necessitates cooperation with other factors for stable and specific promoter or enhancer engagement. nih.gov The specificity of this interaction is largely determined by the recognition of specific DNA sequences known as Smad-Binding Elements (SBEs).
The canonical SBE is an 8-base pair palindromic sequence, 5'-GTCTAGAC-3'. nih.govjohnshopkins.edu This sequence was identified through in vitro cyclic amplification of selected target (CASTing) methods using recombinant Smad proteins. nih.gov Structural analyses have revealed that the MH1 domain of SMAD3 and SMAD4 interacts with the major groove of a 4-base pair sequence (GTCT or AGAC) within this motif via a β-hairpin structure. nih.gov
In addition to the classic SBE, another important Smad-responsive motif is the CAGA box, with sequences such as 5'-AGCCAGACA-3' or 5'-TGTCTGGCT-3'. nih.govembopress.org Studies have shown that SMAD3 exhibits a preference for CAGA motifs, whereas SMAD4 preferentially binds to SBEs. nih.govnih.gov More recent research has also identified a 5-base pair GC-rich motif, GGC(GC)|(CG), as a high-affinity binding site for both SMAD3 and SMAD4. irbbarcelona.org The flexibility of the DNA binding hairpin in SMAD proteins allows them to recognize and bind to DNA duplexes with slightly different topologies and sequences. irbbarcelona.org The presence and number of these motifs within the regulatory regions of genes can influence the strength and specificity of the SMAD-mediated transcriptional response. nih.gov
| Smad-Binding Element | Consensus Sequence | Binding Preference | References |
| Smad-Binding Element (SBE) | 5'-GTCTAGAC-3' | SMAD4 | nih.govjohnshopkins.edu |
| CAGA Box | 5'-AGCCAGACA-3' or 5'-TGTCTGGCT-3' | SMAD3 | nih.govembopress.org |
| 5GC Motif | GGC(GC)|(CG) | SMAD3 and SMAD4 | irbbarcelona.org |
Cooperation with Sequence-Specific Transcription Factors
Due to their intrinsically weak DNA binding affinity, SMAD complexes often cooperate with a diverse array of other sequence-specific transcription factors to achieve robust and context-dependent gene regulation. nih.gov This collaboration allows for the integration of TGF-β signaling with other cellular pathways and ensures precise control of gene expression in a cell-type-specific manner. nih.gov
One of the earliest identified SMAD-interacting transcription factors was Xenopus Foxh1 (FAST-1), which is essential for recruiting the activated Smad2-Smad4 complex to the activin-responsive element in the mix.2 gene promoter. nih.gov Another well-documented example is the collaboration between SMADs and the AP-1 family of transcription factors (composed of FOS and JUN proteins). nih.govresearchgate.net SMAD3 and SMAD4 can physically and functionally interact with c-Jun and c-Fos to activate transcription from AP-1 binding sites, thereby integrating TGF-β and MAPK/JNK signaling pathways. researchgate.net
Furthermore, SMAD proteins have been shown to cooperate with Sp1 to induce the transcription of the p15Ink4B gene in response to TGF-β. nih.gov In this context, Sp1 is constitutively bound to the promoter, and upon TGF-β stimulation, the heteromeric SMAD complex is recruited to form a transcriptional activation complex with Sp1. nih.gov The myocyte enhancer-binding factor 2 (MEF2) family of transcription factors also interacts with SMAD2 and SMAD4, leading to cooperative regulation of gene expression. oup.com
| Cooperating Transcription Factor | Gene Target Example | Signaling Pathway Integration | References |
| Foxh1 (FAST-1) | mix.2 | Activin/Nodal signaling | nih.gov |
| AP-1 (c-Jun/c-Fos) | TPA-responsive genes | MAPK/JNK signaling | nih.govresearchgate.net |
| Sp1 | p15Ink4B | TGF-β signaling | nih.gov |
| MEF2 | - | TGF-β signaling | oup.com |
Recruitment of Transcriptional Coactivators and Corepressors
Upon binding to target gene promoters, either directly or in concert with other transcription factors, the SMAD4-containing complex acts as a scaffold to recruit a variety of transcriptional coactivators and corepressors. nih.gov These coregulators are crucial for modulating the transcriptional output by influencing the local chromatin environment.
Transcriptional coactivators, such as p300/CBP (CREB-binding protein), are histone acetyltransferases (HATs) that acetylate histone tails, leading to a more open chromatin structure that is permissive for transcription. nih.govutoronto.ca The MH2 domain of R-SMADs is primarily responsible for recruiting these HATs. oup.com For instance, the melanocyte-specific protein MSG1 can enhance the binding between SMAD4 and p300/CBP, thereby augmenting transcriptional activation in the context of TGF-β signaling. oup.com
Conversely, SMAD complexes can also recruit corepressors to mediate transcriptional repression. utoronto.ca The homeodomain protein TGIF, for example, is a Smad2-binding protein that can be recruited by the SMAD complex to target promoters. utoronto.ca TGIF, in turn, recruits histone deacetylases (HDACs), which remove acetyl groups from histones, leading to chromatin condensation and transcriptional silencing. utoronto.ca Similarly, the transcriptional repressor activity of Nkx3.2 is modulated by a BMP-dependent association with Smad1/Smad4, which stabilizes the interaction of Nkx3.2 with the HDAC1/Sin3A corepressor complex. nih.gov The balance between the recruitment of coactivators and corepressors is a key determinant of the ultimate transcriptional response to TGF-β signaling. utoronto.ca
| Coregulator | Function | Recruited by | Mechanism | References |
| p300/CBP | Coactivator | R-SMADs (MH2 domain) | Histone Acetylation | nih.govutoronto.caoup.com |
| TGIF | Corepressor | SMAD2 | Recruits HDACs | utoronto.ca |
| HDAC1/Sin3A | Corepressor | Nkx3.2 (stabilized by SMAD1/4) | Histone Deacetylation | nih.gov |
Chromatin Remodeling and Epigenetic Modifications
The regulation of gene expression by SMAD4 is intricately linked to its ability to influence chromatin structure and epigenetic modifications. nih.gov The recruitment of coactivators and corepressors with enzymatic activities that modify histones is a primary mechanism by which SMAD complexes remodel chromatin. nih.govnih.gov
Histone acetylation, mediated by coactivators like p300, is a hallmark of SMAD-dependent transcriptional activation. nih.gov This modification neutralizes the positive charge of lysine (B10760008) residues on histone tails, weakening their interaction with DNA and creating a more accessible chromatin template for the transcriptional machinery. youtube.com In addition to acetylation, SMADs are also involved in orchestrating other histone modifications. For instance, R-SMADs can physically interact with the histone demethylase KDM6B (JMJD3), leading to the removal of the repressive H3K27me3 mark at target gene loci. researchgate.net
Furthermore, SMAD signaling can influence DNA methylation patterns. nih.gov For example, in the context of breast cancer progression, intact SMAD2 signaling, but not SMAD4, was found to be necessary for maintaining the epigenetically silenced state of certain genes, potentially through the recruitment of DNA methyltransferase 1 (DNMT1). nih.gov The BRG1 SWI/SNF chromatin-remodeling complex can also be incorporated into SMAD2/3–SMAD4 complexes at target gene promoters, highlighting a direct role for SMADs in ATP-dependent chromatin remodeling. oup.com
| Epigenetic Mechanism | Associated SMAD Activity | Effect on Transcription | References |
| Histone Acetylation | Recruitment of p300/CBP | Activation | nih.govyoutube.com |
| Histone Demethylation (H3K27me3) | Recruitment of KDM6B (JMJD3) | Activation | researchgate.net |
| DNA Methylation | Maintenance of silencing (SMAD2-dependent) | Repression | nih.gov |
| Chromatin Remodeling | Recruitment of SWI/SNF complexes | Activation | oup.com |
Identification of Direct Target Genes and Transcriptional Networks
The identification of direct SMAD4 target genes is crucial for understanding the broad biological consequences of TGF-β signaling. Genome-wide approaches, such as chromatin immunoprecipitation followed by sequencing (ChIP-seq), have been instrumental in mapping SMAD4 binding sites across the genome and identifying its direct transcriptional targets. nih.govbiorxiv.org
Studies in mouse limb bud development, for instance, have utilized an epitope-tagged Smad4 allele for ChIP-seq analysis, revealing that SMAD4 predominantly mediates BMP signal transduction during this process. nih.govbiorxiv.orgnih.govescholarship.org This analysis identified hundreds of SMAD4 target genes that are differentially expressed in the developing limb bud mesenchyme. biorxiv.org These target genes are involved in a variety of biological processes, including the regulation of cholesterol biosynthesis. nih.govnih.govescholarship.org
The transcriptional networks regulated by SMAD4 are often integrated with other signaling pathways. For example, in early limb bud patterning, SMAD4-controlled gene regulatory networks are co-regulated by Sonic hedgehog (SHH) signaling. nih.govbiorxiv.orgnih.govescholarship.org This crosstalk involves SMAD4 up-regulating the expression of anterior limb bud genes while repressing posterior genes that are positively regulated by SHH. biorxiv.orgnih.govescholarship.org The specific set of SMAD4 target genes can vary significantly between different cell types and developmental contexts, reflecting the combinatorial nature of its transcriptional regulation. researchgate.net
| Identified Direct Target Gene Category | Developmental/Cellular Context | Function/Pathway | References |
| Cholesterol Biosynthesis Enzymes | Mouse forelimb bud development | Cholesterol metabolism | nih.govnih.govescholarship.org |
| Anterior Limb Bud Genes | Mouse forelimb bud development | Patterning and outgrowth | biorxiv.orgnih.govescholarship.org |
| Inflammation-related genes (e.g., Ccl9) | Colonic epithelial cells (mouse) | Inflammation | researchgate.net |
| Smad7 | Various | Negative feedback of TGF-β signaling | pnas.org |
Cellular and Subcellular Dynamics of Smad4
Cytoplasmic Sequestration and Nuclear Accumulation
Under basal or unstimulated conditions, SMAD4 is predominantly found in the cytoplasm. nih.govpnas.org This cytoplasmic localization is not a passive state but rather the result of a dynamic equilibrium between continuous nuclear import and export. nih.govresearchgate.net This constant movement, often referred to as nucleocytoplasmic shuttling, ensures that SMAD4 can rapidly respond to signaling cues. nih.gov
The primary mechanism for retaining SMAD4 in the cytoplasm is an active nuclear export process. nih.gov This process is mediated by a specific amino acid sequence within the SMAD4 protein known as a nuclear export signal (NES). nih.govembopress.org The NES in SMAD4 is leucine-rich and its function is dependent on the exportin protein CRM1 (Chromosomal Region Maintenance 1). nih.gov Inhibition of CRM1 with the specific inhibitor leptomycin B (LMB) results in the rapid accumulation of SMAD4 in the nucleus, demonstrating the constitutive nature of its nuclear import and the critical role of CRM1-mediated export in maintaining its cytoplasmic residence in the absence of a TGF-β signal. nih.govresearchgate.net
Upon activation of the TGF-β signaling pathway, SMAD4 translocates to the nucleus. This nuclear accumulation is a hallmark of active TGF-β signaling. nih.govpnas.org In the nucleus, SMAD4 complexes with other proteins to regulate the transcription of target genes. nih.gov However, this nuclear localization can be transient. After a period of prolonged TGF-β signaling, SMAD4 can be dephosphorylated and subsequently exported back to the cytoplasm, thus terminating the signal. nih.gov
Recent research has identified that the splicing factor SFPQ (Splicing Factor Proline- and Glutamine-Rich) can sequester SMAD4 within liquid-liquid phase separated condensates. This physical restraint of SMAD4 by SFPQ prevents its participation in the SMAD complex and its binding to chromatin, thereby dampening TGF-β-dependent transcriptional responses. nih.gov
Regulation of Subcellular Localization
The subcellular localization of SMAD4 is tightly regulated, primarily through the interplay of its nuclear localization signal (NLS) and nuclear export signal (NES). SMAD4 possesses a constitutively active NLS within its N-terminal Mad Homology 1 (MH1) domain. nih.govnih.gov This NLS is responsible for the protein's continuous import into the nucleus. nih.gov
The key regulatory event in SMAD4 localization is the masking of its NES upon TGF-β stimulation. nih.gov In response to TGF-β ligands, receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3, are phosphorylated by the activated TGF-β receptor complex. nih.gov These phosphorylated R-SMADs then form a hetero-oligomeric complex with SMAD4. nih.govnih.gov The formation of this complex is crucial, as it sterically hinders the NES of SMAD4, preventing its recognition by the CRM1 export machinery. nih.gov This inhibition of nuclear export, coupled with the ongoing nuclear import, leads to the net accumulation of the SMAD4-containing complex in the nucleus. nih.govnih.gov
The table below summarizes the key molecular players and their roles in regulating the subcellular localization of SMAD4.
| Component | Function | State in Unstimulated Cells | State in TGF-β Stimulated Cells |
| SMAD4 | Central mediator of TGF-β signaling | Predominantly cytoplasmic, shuttling between nucleus and cytoplasm | Accumulates in the nucleus |
| Nuclear Localization Signal (NLS) | Mediates import into the nucleus | Active | Active |
| Nuclear Export Signal (NES) | Mediates export from the nucleus | Active | Masked by R-SMAD binding |
| CRM1 (Exportin) | Recognizes NES for nuclear export | Binds to SMAD4 NES | Unable to bind to masked SMAD4 NES |
| R-SMADs (e.g., SMAD2, SMAD3) | Form complex with SMAD4 upon phosphorylation | Inactive in the cytoplasm | Phosphorylated, form a complex with SMAD4 |
| TGF-β Receptor Complex | Phosphorylates R-SMADs | Inactive | Active |
Interplay with Cytoskeletal Components
The cytoskeleton, a dynamic network of protein filaments within the cytoplasm, plays a significant role in the spatial organization of signaling molecules, including SMAD4. Evidence suggests that cytoskeletal components can act as cytoplasmic anchors for SMAD proteins, thereby influencing their availability for nuclear translocation. nih.gov
Endogenous SMAD2, SMAD3, and SMAD4 have been shown to bind to microtubules. nih.gov This association does not require TGF-β stimulation. Upon activation of the TGF-β pathway, SMADs dissociate from the microtubules, become phosphorylated, and translocate to the nucleus. nih.gov Disruption of the microtubule network with agents like nocodazole leads to the release of SMADs and can enhance TGF-β-induced SMAD2 phosphorylation and subsequent transcriptional responses. nih.gov This suggests that microtubules can sequester SMADs in the cytoplasm, thereby negatively regulating TGF-β signaling. nih.gov
In addition to microtubules, the actin-binding protein filamin has been identified as a SMAD-interacting protein. nih.govnih.gov Filamin can associate with various SMAD proteins, including SMAD4. nih.gov In filamin-deficient cells, TGF-β signaling is impaired, as indicated by reduced nuclear accumulation of SMAD2 and decreased activation of TGF-β-responsive reporter genes. nih.gov Filamin may act as a scaffold protein, bringing SMADs in proximity to the cell surface receptors for efficient phosphorylation or maintaining a conformation that is favorable for signaling. nih.gov
Role in Cellular Proliferation, Differentiation, and Apoptosis Control
As a central mediator of the TGF-β pathway, SMAD4 plays a crucial role in fundamental cellular processes, including proliferation, differentiation, and apoptosis. researchgate.netnih.gov The nuclear accumulation of SMAD4 is a critical step in initiating these cellular programs. nih.gov
Cellular Proliferation: SMAD4 is a key player in the anti-proliferative effects of TGF-β. nih.gov Upon nuclear translocation, the SMAD4-containing complex can induce cell cycle arrest, primarily at the G1 phase. nih.govnih.gov This is achieved through the transcriptional activation of cyclin-dependent kinase (CDK) inhibitors, such as p15, p21, and p27. nih.govmdpi.com These inhibitors prevent the progression of the cell cycle by inhibiting the activity of cyclin-CDK complexes. nih.gov For instance, the SMAD2/3/4 complex can cooperate with the transcription factor Sp1 to induce the transcription of p15Ink4B. embopress.org Similarly, ectopic overexpression of SMAD4 in SMAD4-negative cells can enhance the transcription of p21. nih.gov
Differentiation: SMAD4 is essential for the proper differentiation of various cell types, notably chondrocytes (cartilage cells) and osteocytes (bone cells). nih.govnih.gov In chondrogenesis, SMAD4 is required for the aggregation and differentiation of pre-chondrogenic progenitors. nih.gov It regulates the expression of key chondrogenic transcription factors like SOX9 and RUNX2. nih.gov SMAD4-mediated TGF-β signaling suppresses the hypertrophic differentiation of chondrocytes, which is a critical step in endochondral bone formation. nih.gov
Apoptosis: SMAD4 also mediates the pro-apoptotic effects of the TGF-β pathway. nih.gov The nuclear SMAD complex can induce apoptosis by promoting the expression of several pro-apoptotic genes. nih.gov These include:
TIEG (TGF-β-inducible early response gene): Its expression can induce apoptosis in epithelial cells. nih.gov
DAPK (death-associated protein kinase): Can induce the release of cytochrome C from mitochondria, a key event in the intrinsic apoptotic pathway. nih.gov
GADD45β: Also implicated in cytochrome C release and caspase activation. nih.gov
Bim (Bcl-2-interacting mediator of cell death): A BH3-only protein that promotes apoptosis. nih.govnih.gov
Studies have shown that in certain cancer cell lines, the induction of apoptosis by nuclear SMAD4 is a significant contributor to its tumor-suppressive function. nih.gov
The following table summarizes the key target genes of SMAD4 and their roles in cellular processes.
| Cellular Process | Key Target Genes Regulated by SMAD4 | Function of Target Genes |
| Cell Cycle Arrest (G1 Phase) | p15, p21, p27 | Inhibit Cyclin-Dependent Kinases (CDKs) |
| Chondrocyte Differentiation | SOX9, RUNX2 | Master regulators of chondrogenesis and osteogenesis |
| Apoptosis | TIEG, DAPK, GADD45β, Bim | Promote programmed cell death |
Regulation of Smad4 Activity Through Post Translational Modifications and Protein Interactions
Phosphorylation Events and their Functional Consequences
Phosphorylation is a key post-translational modification that dictates SMAD4 activity and its role in cellular signaling. Various kinases target SMAD4 at specific residues, leading to diverse functional outcomes that can either promote or inhibit its tumor-suppressor functions.
Anaplastic Lymphoma Kinase (ALK), an oncogenic tyrosine kinase, directly phosphorylates SMAD4 at Tyrosine 95 (Tyr95). bohrium.comresearchgate.netelsevierpure.com This modification impairs the ability of SMAD4 to bind to DNA, thereby disabling TGF-β-mediated gene responses and its tumor-suppressive functions. bohrium.comelsevierpure.com This mechanism of SMAD4 inactivation is particularly relevant in ALK-positive cancers, such as certain lymphomas, lung cancers, and neuroblastomas. bohrium.com
Another critical phosphorylation event is mediated by the tumor suppressor kinase LKB1. LKB1, in complex with STRADα and MO25α, phosphorylates SMAD4 on Threonine 77 (Thr77) within its DNA-binding domain. nih.gov This phosphorylation event inhibits the binding of SMAD4 to promoter sequences of TGF-β target genes, effectively acting as a negative regulatory mechanism on SMAD4's transcriptional activity. nih.gov
Breast Tumor Kinase (BRK) also plays a role in SMAD4 phosphorylation, targeting residues Tyrosine 353 (Tyr353) and Tyrosine 412 (Tyr412). biorxiv.org This phosphorylation by activated BRK can lead to the proteasomal degradation of SMAD4, consequently downregulating tumor suppressor genes and upregulating markers associated with epithelial-mesenchymal transition (EMT) in cancer cells. biorxiv.org Furthermore, Erk MAPK can phosphorylate SMAD4 in its linker region, which appears to stabilize the binding of co-activators like p300 and CBP, potentially enhancing Smad-mediated transcription. nih.gov
These phosphorylation events highlight how different signaling pathways can converge on SMAD4 to modulate its function in a context-dependent manner.
| Kinase | Phosphorylation Site | Functional Consequence | Reference |
|---|---|---|---|
| Anaplastic Lymphoma Kinase (ALK) | Tyrosine 95 (Tyr95) | Inhibits DNA binding, disables TGF-β tumor suppressor functions. | bohrium.comresearchgate.netelsevierpure.com |
| LKB1 | Threonine 77 (Thr77) | Inhibits DNA binding and transcriptional activity. | nih.gov |
| Breast Tumor Kinase (BRK) | Tyrosine 353 (Tyr353), Tyrosine 412 (Tyr412) | Promotes proteasomal degradation, alters gene expression. | biorxiv.org |
| Erk MAPK | Linker Region | May enhance transcription by stabilizing co-activator binding. | nih.gov |
Ubiquitination and Proteasomal Degradation Pathways
Ubiquitination, the process of attaching ubiquitin proteins to a substrate, is a primary mechanism for regulating the stability and turnover of SMAD4. This process is carried out by a cascade of enzymes, with E3 ubiquitin ligases providing substrate specificity. nih.govreactome.org
Several E3 ligases have been identified that target SMAD4 for degradation via the 26S proteasome. The SCF complex, which includes Skp1, Cul-1, and a RING finger protein, utilizes F-box proteins to recognize specific substrates. nih.gov SCFSkp2 has been identified as an E3 ligase that targets cancer-derived SMAD4 mutants for ubiquitination and subsequent proteolysis. nih.govresearchgate.netoup.com These mutants often exhibit increased binding to Skp2, leading to their accelerated degradation. nih.govoup.com Similarly, SCFβ-TrCP1 is another E3 ligase complex that can induce the ubiquitination and degradation of SMAD4. researchgate.netnih.gov
Jab1 (c-Jun activation domain-binding protein-1) also contributes to SMAD4 degradation by directly interacting with it and promoting its ubiquitination. nih.gov Ectopic expression of Jab1 leads to decreased levels of endogenous SMAD4, and this degradation can be blocked by proteasome inhibitors, confirming its mediation by the 26S proteasome. nih.gov Other E3 ligases implicated in SMAD4 degradation include WWP1 and CHIP (Carboxy-terminus of Hsc70 interacting protein). researchgate.netmdpi.com
The ubiquitination of SMAD4 serves as a critical control point in TGF-β signaling, with its dysregulation contributing to the loss of SMAD4's tumor suppressor function in various cancers. nih.govnih.gov
| E3 Ligase / Complex | Substrate Specificity | Functional Outcome | Reference |
|---|---|---|---|
| SCFSkp2 | Primarily cancer-derived SMAD4 mutants | Promotes ubiquitination and proteasomal degradation. | nih.govresearchgate.netoup.com |
| SCFβ-TrCP1 | SMAD4 | Induces ubiquitination and degradation. | researchgate.netnih.gov |
| Jab1 | SMAD4 | Induces ubiquitination and degradation, antagonizing TGF-β signaling. | nih.gov |
| WWP1 | SMAD4 | Promotes ubiquitination and degradation. | researchgate.net |
| CHIP | SMAD4 | Mediates ubiquitin-mediated degradation. | mdpi.com |
Sumoylation and Acetylation: Modulating Protein Function
Beyond phosphorylation and ubiquitination, SMAD4 activity is also modulated by other post-translational modifications such as sumoylation and acetylation.
Sumoylation , the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, typically does not target proteins for degradation but rather alters their function, localization, or interactions. nih.gov SMAD4 can be sumoylated on conserved lysine (B10760008) residues (Lys113 and Lys159). nih.gov This modification can protect SMAD4 from ubiquitination, thereby increasing its stability and enhancing TGF-β signaling. nih.gov PIAS proteins act as E3 ligases for SMAD4 sumoylation. nih.gov However, the effects of sumoylation can be complex, as it has also been reported to repress Smad-mediated transcription by recruiting corepressors like Daxx. nih.gov Interestingly, many cancer-associated mutations in the MH1 domain of SMAD4 lead to a loss of sumoylation, which may switch the protein towards a state of increased ubiquitylation and degradation. nih.gov Both SUMO1 and SUMO2/3 have been shown to modify SMAD4. nih.govnih.gov
Acetylation is another key modification regulating the TGF-β pathway. The coactivators p300 and CBP, which possess histone acetyltransferase (HAT) activity, interact with the SMAD complex. dtic.mil While the direct acetylation of SMAD4 is less characterized than that of other Smads like Smad2 and Smad7, the recruitment of these acetyltransferases to the SMAD4-containing complex is crucial for initiating the transcription of target genes. dtic.mil Acetylation of histone proteins by p300/CBP creates a chromatin environment conducive to transcription. dtic.mil Furthermore, acetylation can compete with other lysine modifications like ubiquitination, thereby affecting protein stability. dtic.mil
Other Post-Translational Modifications
In addition to the major modifications discussed, SMAD4 is subject to other regulatory PTMs. Poly(ADP-ribosyl)ation (PARylation) has been identified as a modification of SMAD proteins, which can influence their stability, transcriptional activity, and DNA binding affinity. researchgate.net The intricate interplay between these various modifications, including phosphorylation, ubiquitination, sumoylation, acetylation, and PARylation, creates a complex regulatory code that dictates the precise functional output of SMAD4 in response to diverse cellular signals. nih.govresearchgate.netresearchgate.net
Formation of Multi-Protein Complexes and Interactome Analysis
SMAD4 functions primarily by forming multi-protein complexes. Its ability to interact with a wide array of other proteins is central to its role as a signal transducer and transcription factor. emory.edunih.gov
Direct and Indirect Protein-Protein Associations
The canonical function of SMAD4 involves its direct interaction with receptor-activated SMADs (R-SMADs), such as SMAD2 and SMAD3. reactome.orgmdpi.com Following phosphorylation by activated TGF-β type I receptors, two R-SMADs form a heterotrimeric complex with one SMAD4 molecule. nih.govreactome.org This complex then translocates to the nucleus. taylorandfrancis.com Both homomeric (SMAD4-SMAD4) and heteromeric (SMAD4-R-SMAD) interactions are crucial for its signaling activity. nih.gov The conserved C-terminal Mad Homology 2 (MH2) domain is essential for these interactions. nih.govnih.gov
Beyond R-SMADs, SMAD4 interacts with numerous other proteins. The SMAD4 interactome includes transcription factors, co-activators, co-repressors, and chromatin-modifying enzymes. emory.edumaayanlab.cloud For instance, SMAD4 can directly bind to DNA, often at sequences known as Smad-binding elements (SBEs), but it frequently cooperates with other DNA-binding transcription factors to regulate gene expression with specificity. embopress.orgnih.gov It forms complexes with factors like Sp1 to activate promoters of genes such as p15Ink4B. nih.gov Recent studies have identified over 30 novel high-confidence SMAD4 binding partners, expanding its known interaction network and suggesting roles independent of the canonical TGF-β pathway. emory.edu
Functional Implications of Specific Interaction Partners
The specific partners with which SMAD4 interacts dictate the ultimate biological response.
R-SMADs (SMAD2, SMAD3): Interaction with phosphorylated R-SMADs is the cornerstone of TGF-β signaling, leading to the nuclear translocation of the complex and regulation of target gene transcription. reactome.orgtaylorandfrancis.com Mutations that disrupt this interaction abrogate SMAD4's tumor suppressor function. researchgate.netnih.gov
Transcription Factors (e.g., Sp1, FAST-1, Mixer): By partnering with various transcription factors, the SMAD4 complex is recruited to specific gene promoters, allowing for context-dependent gene regulation. nih.govnih.govucl.ac.uk This combinatorial interaction is a key source of the diversity in TGF-β responses. nih.gov
Co-activators (p300/CBP): The recruitment of these histone acetyltransferases is essential for activating transcription, highlighting the link between SMAD signaling and chromatin remodeling. dtic.mil
Oncoproteins (c-SKI): The oncoprotein c-SKI can interact with SMAD4, leading to the inhibition of TGF-β signaling, demonstrating how other pathways can antagonize SMAD4 function. umbc.edu
E3 Ligases (Skp2, Jab1): As discussed, interaction with these proteins targets SMAD4 for degradation, providing a mechanism for signal termination. nih.govnih.gov
The analysis of the SMAD4 interactome reveals that it acts as a central hub, integrating signals from the TGF-β pathway with other cellular networks to orchestrate complex biological outcomes. emory.edumdpi.com
| Interacting Partner | Type of Interaction | Functional Implication | Reference |
|---|---|---|---|
| R-SMADs (SMAD2/3) | Direct (Hetero-oligomerization) | Formation of active nuclear complex for gene regulation. | reactome.orgmdpi.comnih.gov |
| Sp1 | Direct (Complex Formation) | Cooperative activation of specific gene promoters (e.g., p15Ink4B). | nih.gov |
| p300/CBP | Direct (Recruitment) | Co-activation of transcription through histone acetylation. | dtic.mil |
| c-SKI | Direct | Inhibition of TGF-β signaling. | umbc.edu |
| Skp2, Jab1 | Direct | Mediation of ubiquitination and proteasomal degradation. | nih.govnih.gov |
| FAST-1, Mixer | Direct (Complex Formation) | Recruitment to specific promoters during development. | nih.govucl.ac.uk |
Genetic Analysis and Mutational Insights into Smad4 Function
Analysis of Loss-of-Function and Gain-of-Function Mutations
Mutations in the SMAD4 gene can be broadly categorized as either loss-of-function or gain-of-function, leading to distinct and often contrasting clinical phenotypes. nih.gov Loss-of-function mutations, which result in a nonfunctional or absent SMAD4 protein, are commonly associated with Juvenile Polyposis Syndrome (JPS) and Hereditary Hemorrhagic Telangiectasia (HHT). nih.govnih.gov In contrast, specific gain-of-function mutations that enhance or prolong the protein's activity are the cause of Myhre syndrome. nih.govmedlineplus.govnih.gov
Loss-of-Function Mutations:
Most loss-of-function mutations in SMAD4 lead to the production of an abnormally short and nonfunctional protein. medlineplus.gov This prevents the SMAD4 protein from forming a complex with other SMAD proteins, thereby interfering with the transmission of chemical signals from the cell surface to the nucleus. medlineplus.govmedlineplus.gov The disruption of this signaling pathway, specifically the Transforming Growth Factor-beta (TGF-β) pathway, impairs the regulation of cell growth and division. medlineplus.govmedlineplus.gov This unregulated cell proliferation is a key factor in the development of juvenile polyps in individuals with JPS. medlineplus.gov Studies have identified at least 78 mutations in the SMAD4 gene that cause juvenile polyposis syndrome. medlineplus.govmedlineplus.gov
In the context of cancer, particularly pancreatic and colorectal cancers, somatic loss-of-function mutations in SMAD4 are frequent. nih.govnih.gov The inactivation of SMAD4, a tumor suppressor, can promote tumor progression and is often associated with a poor prognosis. nih.govdovepress.com For instance, the loss of SMAD4 in pancreatic ductal adenocarcinoma (PDAC) cells leads to increased expression of E-cadherin, vascular endothelial growth factor (VEGF), and epidermal growth factor receptor (EGFR). nih.gov
Gain-of-Function Mutations:
Gain-of-function mutations in SMAD4 are primarily associated with Myhre syndrome, a rare developmental disorder. medlineplus.govgenecards.org These mutations, such as those affecting amino acid positions 496 or 500, result in an abnormally stable SMAD4 protein that remains active in the cell for a longer period than normal. nih.govmedlineplus.gov This enhanced activity leads to abnormal TGF-β signaling, which affects the development of multiple body systems and gives rise to the characteristic features of Myhre syndrome, including short stature, intellectual disability, and distinctive facial features. medlineplus.govmedlineplus.govgenecards.org Functional assays have demonstrated that mutations associated with Myhre syndrome can lead to significantly increased transcriptional activity of SMAD4. youtube.com
The differing molecular consequences of these mutation types result in strikingly different clinical presentations. For example, the connective tissue abnormalities in SMAD4-related JPS-HHT can include aortic dilation and hypermobility, whereas Myhre syndrome is characterized by aortic hypoplasia and stiff joints. nih.gov
| Mutation Type | Associated Syndrome(s) | Molecular Consequence | Resulting Phenotype Examples |
|---|---|---|---|
| Loss-of-Function | Juvenile Polyposis Syndrome (JPS), Hereditary Hemorrhagic Telangiectasia (HHT), various cancers | Production of a nonfunctional or truncated protein, disrupting TGF-β signaling. medlineplus.govmedlineplus.gov | Gastrointestinal polyps, arteriovenous malformations, increased cancer risk. nih.govmedlineplus.gov |
| Gain-of-Function | Myhre Syndrome | Increased stability and prolonged activity of the SMAD4 protein, leading to abnormal TGF-β signaling. medlineplus.govmedlineplus.gov | Short stature, intellectual disability, joint stiffness, characteristic facial features. medlineplus.govgenecards.org |
Genetic Screens in Model Organisms (C. elegans sma-4)
Genetic screens in the nematode Caenorhabditis elegans have been instrumental in identifying and characterizing the components of the TGF-β signaling pathway, including the SMAD4 ortholog, sma-4. nih.govnih.gov Large-scale screens for mutants with a small body size (Sma phenotype) successfully identified multiple genes involved in this pathway. nih.govresearchwithrutgers.com These screens were remarkably effective, identifying nearly all core components of the TGF-β signaling cascade. nih.gov
Mutations in sma-4, along with sma-2 and sma-3 (orthologs of receptor-regulated SMADs), and genes encoding the DBL-1 ligand, DAF-4 type II receptor, and SMA-6 type I receptor, all result in a characteristic small body size phenotype. nih.govnih.govnih.gov This demonstrates the conserved role of this signaling pathway in regulating body size across different species.
Further analysis of the mutants identified in these screens revealed that in addition to the core components, at least 11 other complementation groups can be mutated to produce the Small phenotype. nih.gov Some of these, such as sma-9, also affect male tail morphogenesis, indicating a role for the pathway in multiple developmental processes. nih.gov The identification of these genes in an unbiased genetic screen highlights the power of model organisms like C. elegans to uncover novel regulators and modifiers of conserved signaling pathways.
| Gene | Homolog | Phenotype in C. elegans Screen |
|---|---|---|
| sma-4 | SMAD4 | Small body size. nih.govnih.gov |
| sma-2, sma-3 | R-SMADs | Small body size. nih.govnih.gov |
| dbl-1 | TGF-β ligand | Small body size. nih.gov |
| daf-4 | Type II TGF-β receptor | Small body size. nih.govnih.gov |
| sma-6 | Type I TGF-β receptor | Small body size. nih.gov |
Characterization of Phenotypic Manifestations of SMAD4/sma-4 Deficiency
Deficiency in SMAD4 or its ortholog sma-4 leads to a range of phenotypic abnormalities in both humans and model organisms, underscoring its critical role in development and tissue homeostasis.
In humans, germline loss-of-function mutations in SMAD4 are responsible for Juvenile Polyposis/Hereditary Hemorrhagic Telangiectasia (JP-HHT) syndrome. researchgate.net This condition is characterized by the development of numerous gastrointestinal polyps and vascular malformations. nih.govmedlineplus.gov Patients with SMAD4 mutations often exhibit a more aggressive digestive phenotype, with a higher frequency of gastric polyposis and an increased risk of gastric cancer compared to JPS caused by mutations in other genes. nih.gov Beyond the gastrointestinal and vascular systems, SMAD4 deficiency has been linked to congenital heart disease. researchgate.net Functional studies have shown that certain SMAD4 mutations abolish the protein's ability to transactivate key downstream targets involved in heart development, such as NKX2.5 and ID2. researchgate.net Furthermore, connective tissue abnormalities, including aortic dilation and mitral valve prolapse, have been reported in individuals with SMAD4 variants. researchgate.net In somatic tissues, loss of SMAD4 expression is a hallmark of certain cancers, particularly pancreatic ductal adenocarcinoma, where it is associated with increased chemoresistance and alterations in multiple kinase pathways. nih.gov
In C. elegans, deficiency of sma-4 results in a well-defined set of phenotypes. The most prominent is a significant reduction in body size, leading to the "Small" or "Sma" phenotype. nih.govumn.edu This is often accompanied by slower growth. umn.edu Additionally, sma-4 mutant males exhibit defects in the morphogenesis of their tail structures, specifically crumpled spicules, which are essential for mating. umn.edu The consistency of these phenotypes has made them reliable markers in genetic screens for components of the TGF-β pathway. nih.govresearchwithrutgers.com
Gene-Environment Interactions and Modifier Genes
The phenotypic expression of SMAD4 mutations can be influenced by interactions with other genes and signaling pathways. The TGF-β/SMAD4 signaling pathway does not operate in isolation but is part of a complex transcriptional network.
In the context of limb development, for instance, SMAD4-mediated BMP signal transduction interacts with the Sonic hedgehog (SHH) signaling pathway to regulate the spatial expression of key genes. nih.govbiorxiv.org This crosstalk is crucial for the proper patterning of the developing limb bud. nih.gov The loss of SMAD4 can therefore lead to the misregulation of genes that are also targets of the SHH pathway. biorxiv.org
Modifier genes can also impact the severity of phenotypes associated with SMAD4 mutations. In C. elegans, genetic crosses have shown that mutations in different components of the TGF-β pathway can have additive effects. For example, a double mutant of sma-4(e729) and sma-5(n678) results in a "Very small" phenotype with a significantly reduced brood size and very slow growth, a more severe presentation than either single mutant. umn.edu This suggests that sma-5 acts as a modifier of the sma-4 phenotype.
Furthermore, the cellular context and the presence of other mutations can alter the consequences of SMAD4 loss. In colorectal cancer cells, it has been shown that the induction of epithelial-mesenchymal transition (EMT) by the transcription factor SNAIL1 can occur independently of SMAD4, even though SMAD4 is typically involved in TGF-β-induced EMT. nih.gov This indicates that in certain genetic backgrounds, alternative pathways can compensate for the loss of SMAD4 function. nih.gov The transcriptional repressor DACH1 has also been shown to inhibit TGF-β signaling by binding to SMAD4, suggesting it can act as a genetic modifier. wikigenes.org
Developmental Biology Roles of Smad4
Specific Role in Caenorhabditis elegans Male Tail Tip Morphogenesis (related to "sex muscle defective protein-4")
In the nematode Caenorhabditis elegans, the homolog of the human SMAD4 protein is SMA-4. pnas.orgnih.gov The "sma" designation refers to the "small" body size phenotype observed in mutants. nih.gov The term "sex muscle defective protein-4" is descriptive of the phenotype where mutations in the sma-4 gene lead to defects in sexually dimorphic structures, rather than being a formal name for the protein itself. SMA-4 is part of a conserved TGF-β-like signaling pathway that is crucial for multiple developmental processes in the worm, including the morphogenesis of the male tail. pnas.orgnih.gov
During the late larval stages of C. elegans development, the male tail undergoes a significant remodeling process to form a complex copulatory structure. nih.govwormatlas.org This involves the retraction and fusion of the most posterior hypodermal cells, transforming the tail's shape from a tapered cone into a blunt, fan-like structure embedded with sensory rays. wormatlas.orgbiorxiv.org
Mutations in the sma-4 gene, along with other pathway components like sma-2 and sma-3, disrupt this intricate process. pnas.orgnih.gov Specifically, sma-4 mutants exhibit defects in the development of the male tail's sensory rays and spicules. pnas.org A common abnormality is the fusion of adjacent rays, indicating a failure in the precise patterning and morphogenesis of these structures. pnas.org These genes, including sma-4, are considered to be conserved cytoplasmic signal transducers that function downstream of a TGF-β-like receptor, DAF-4, to mediate developmental outcomes. nih.govnih.govresearchgate.net The identification of these homologous pathway components in such a distantly related organism highlights the ancient and fundamental role of SMAD proteins in development. nih.gov
Contribution to Cell Fate Determination and Patterning
SMAD4 is a critical determinant of cell fate and tissue patterning, ensuring that cells differentiate into the correct types and organize into functional tissues. nih.govbiologists.com It acts as a central node, integrating signals from the TGF-β and BMP pathways to control the expression of genes that define cellular identity. nih.gov
A prominent example of SMAD4's role in cell fate is in the development of cranial neural crest (CNC) cells. These are a multipotent population of embryonic cells that give rise to a wide variety of tissues in the head, including bone, cartilage, and tooth components. nih.govbiologists.com Studies have shown that SMAD4 is essential for mediating BMP signaling in CNC-derived tissues during tooth development. nih.gov Inactivation of Smad4 in these cells arrests tooth development at an early stage and can lead to a fate change, where the cells form bone-like structures instead of dentin. biologists.com This demonstrates that SMAD4 is crucial for the interplay between TGF-β/BMP and other signaling pathways, like WNT, to ensure the proper cell fate decision is made during organogenesis. biologists.com
Furthermore, SMAD4 is involved in establishing broader body patterns. In early mouse embryos, SMAD4 signaling in the anterior visceral endoderm (AVE) is required to specify anterior embryonic patterning and induce head formation. ijbs.com Loss of SMAD4 in the AVE leads to the absence of head-folds and anterior structures. ijbs.com It also controls the patterning of homeobox genes within the branchial arches, which are precursors to the jaw and other facial structures. nih.gov In the developing immune system, SMAD4 and TGF-β signaling are architects of inverse genetic programs that determine the fate of antiviral T cells, influencing whether they become circulating or tissue-resident memory cells. elifesciences.orgembo.orgbiorxiv.org
Context-Dependent Functions in Tissue Homeostasis and Regeneration
Beyond its roles in embryonic development, SMAD4 is crucial for maintaining tissue homeostasis—the stable, steady state of adult tissues—and for orchestrating tissue repair and regeneration following injury. ijbs.comnih.govnih.gov The function of TGF-β/SMAD4 signaling is highly context-dependent, acting as a key regulator of cell growth, differentiation, and immune responses in adult organisms. news-medical.netresearchgate.net
In the context of tissue homeostasis, SMAD4 helps maintain the balance between cell proliferation and apoptosis. For instance, in the epidermis, TGF-β signaling via SMAD4 acts as a growth-inhibitory pathway, helping to maintain the proper structure and function of the skin. nih.gov Dysregulation of this pathway can disrupt this balance and contribute to disease. ijbs.com In the immune system, SMAD4 is important for maintaining a balanced macrophage phenotype, promoting the anti-inflammatory M2 polarization to resolve inflammation and restore tissue homeostasis. nih.gov It also plays a role in the homeostatic survival and maturation of certain immune cells, such as Natural Killer (NK) cells. elsevierpure.com
During tissue regeneration and wound healing, the TGF-β/SMAD4 pathway is dynamically regulated. mdpi.comyoutube.com Following a skin injury, for example, TGF-β signaling is critical for promoting the migration of keratinocytes to close the wound, a process known as re-epithelialization. nih.gov The pathway is also involved in regulating inflammation, angiogenesis (the formation of new blood vessels), and the formation of granulation tissue. nih.gov However, the role of SMAD4 can be dual-natured; while essential for repair, excessive or prolonged signaling can lead to fibrosis, where excess connective tissue forms, impairing organ function. researchgate.netyoutube.com
Comparative Biology and Evolutionary Conservation of Smad4 Orthologs
Phylogenetic Analysis of SMAD Family Proteins
Phylogenetic analyses reveal that the SMAD protein family is exclusive to metazoans, with its origins tracing back to the emergence of multicellular animals. nih.govcreative-diagnostics.com The core components of the TGF-β pathway, including ligands, receptors, and SMADs, are present in the genomes of all sequenced metazoans, indicating that this signaling system was established early in animal evolution and has been largely maintained ever since. nih.gov
The SMAD family is broadly categorized into three subgroups: the receptor-regulated SMADs (R-SMADs), the common-mediator SMAD (Co-SMAD), and the inhibitory SMADs (I-SMADs). nih.gov Phylogenetic trees constructed from SMAD protein sequences consistently group these functional classes, highlighting their early divergence and specialized roles. nih.govresearchgate.netresearchgate.net SMAD4 and its invertebrate orthologs, such as Medea (Med) in Drosophila melanogaster and SMA-4 in Caenorhabditis elegans, form a distinct clade representing the Co-SMADs. researchgate.net
Studies suggest that the SMAD family has evolved more rapidly than the associated TGF-β ligands and receptors. nih.gov While vertebrates possess eight SMAD proteins, invertebrates like Drosophila and C. elegans have a smaller complement. nih.govnih.gov For instance, C. elegans has a unique set of SMADs, including SMA-2, SMA-3, and SMA-4, which participate in pathways controlling body size and male tail development. biologists.comelifesciences.orgelifesciences.orgnih.gov The phylogenetic distance of some nematode SMADs from their vertebrate counterparts suggests a degree of lineage-specific evolution. nih.gov
| Organism | SMAD4 Ortholog | Functional Class | Known Pathway Involvement |
|---|---|---|---|
| Homo sapiens (Human) | SMAD4 | Co-SMAD | TGF-β, BMP, Activin/Nodal signaling nih.govarvojournals.org |
| Mus musculus (Mouse) | Smad4 | Co-SMAD | TGF-β, BMP signaling in development arvojournals.orguzh.ch |
| Drosophila melanogaster (Fruit fly) | Medea (Med) | Co-SMAD | DPP (BMP homolog) signaling nih.govnih.gov |
| Caenorhabditis elegans (Nematode) | SMA-4 | Co-SMAD | Sma/Mab (body size), Dauer pathways biologists.comelifesciences.orgelifesciences.orgnih.gov |
Conservation of Functional Domains and Signaling Mechanisms Across Metazoa
The structure of SMAD proteins is highly conserved, typically comprising three distinct domains: an N-terminal Mad Homology 1 (MH1) domain, a C-terminal Mad Homology 2 (MH2) domain, and a variable linker region connecting them. nih.gov This structural organization is a hallmark of the SMAD family and is critical for its function in signal transduction.
The MH1 domain is responsible for DNA binding and contains a nuclear localization signal. nih.gov The MH2 domain is crucial for protein-protein interactions, mediating the association with activated R-SMADs, transcription factors, and other co-regulators. nih.govreactome.org The sequence conservation of these domains across metazoan evolution is remarkably high, suggesting that the fundamental mechanisms of SMAD function were established early and have been subject to strong selective pressure. nih.gov For example, the core logic of the TGF-β pathway—ligand binding, receptor activation, R-SMAD phosphorylation, complex formation with a Co-SMAD (SMAD4), nuclear translocation, and gene regulation—is a conserved feature from nematodes to humans. nih.govelifesciences.orgelifesciences.orgnih.gov
Upon activation of a TGF-β family receptor, R-SMADs are phosphorylated on a conserved C-terminal SSXS motif. nih.gov This phosphorylation event induces a conformational change that promotes the formation of a heteromeric complex with SMAD4. nih.gov This SMAD4-containing complex then translocates to the nucleus to regulate the transcription of target genes. nih.govelifesciences.orgelifesciences.orgnih.gov The essential role of the MH2 domain in this heterotrimerization is underscored by the fact that many cancer-associated mutations in SMAD4 occur within this domain, disrupting its ability to bind with phosphorylated R-SMADs. reactome.org
| Domain | Primary Function | Key Interacting Partners | Evolutionary Conservation Status |
|---|---|---|---|
| MH1 (N-terminal) | DNA binding, Nuclear import nih.govnih.gov | SMAD Binding Elements (SBEs) in DNA | Highly conserved in R-SMADs and Co-SMADs nih.gov |
| Linker | Regulation of SMAD activity (target for phosphorylation, ubiquitination) nih.gov | Kinases (e.g., MAPKs), Ubiquitin ligases | Most variable region among SMADs nih.govnih.gov |
| MH2 (C-terminal) | Protein-protein interactions, Transcriptional activation nih.govreactome.org | Phosphorylated R-SMADs (SMAD1/2/3/5/8), Transcription factors, Co-activators/Co-repressors nih.govgenecards.org | Highly conserved across all SMADs nih.gov |
Divergence and Specialization of SMAD4/sma-4 Functions in Different Lineages
Despite the high degree of structural and mechanistic conservation, the specific biological outcomes of SMAD4-mediated signaling have diverged and specialized in different evolutionary lineages. This functional divergence is often a reflection of the different developmental programs and physiological needs of various organisms.
In vertebrates such as mice, Smad4 is essential for a multitude of developmental processes. Conditional knockout studies have revealed its critical, lineage-specific roles in neural crest development, where it regulates the survival of smooth muscle cells and the proliferation of neuronal progenitors. uzh.chnih.gov Furthermore, Smad4 is indispensable for specific aspects of retinal development, particularly those dependent on the Bone Morphogenetic Protein (BMP) branch of TGF-β signaling. arvojournals.org In some contexts, SMAD4 can have dual and opposing functions; for instance, in antiviral immune cells, it is involved in distinct signaling pathways that regulate the expression of homing receptors and transcription factors, thereby determining cell fate. nih.govelifesciences.org
In the nematode C. elegans, the SMAD4 ortholog, sma-4, is a key component of the Sma/Mab pathway, which primarily regulates body size and the development of the male tail. biologists.comdntb.gov.ua This pathway, initiated by the DBL-1 ligand (a BMP homolog), requires sma-4 to complex with the R-SMADs sma-2 and sma-3 to transduce the signal. biologists.comelifesciences.orgelifesciences.orgnih.gov Loss of function in any of these three SMADs results in a characteristic small body size phenotype. biologists.com While the core biochemical function of SMA-4 as a Co-SMAD is conserved, its organism-level roles in C. elegans are more circumscribed compared to the broad and pleiotropic functions of SMAD4 in vertebrates. This suggests that while the fundamental signaling cassette is ancient, its deployment and the downstream targets it regulates have been adapted to fit the specific developmental blueprints of different animal lineages.
Advanced Methodological Approaches in Smad4 Research
Genetic Manipulation Techniques (e.g., CRISPR/Cas9, RNA Interference)
Genetic manipulation techniques are fundamental to understanding the functional roles of SMAD4 by enabling its targeted deletion, modification, or suppression.
CRISPR/Cas9: The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has revolutionized the study of SMAD4 by allowing for precise and efficient genome editing. frontiersin.orgnih.gov This technology can be used to create knockout models by introducing double-strand breaks that, upon repair by the error-prone non-homologous end-joining (NHEJ) pathway, result in insertions or deletions that disrupt the gene's reading frame. frontiersin.org Alternatively, homology-directed repair (HDR) can be utilized to introduce specific point mutations or insert reporter tags, facilitating the study of specific SMAD4 variants and their functions. frontiersin.org Researchers have employed CRISPR/Cas9 to systematically knock out genes in cancer cells to identify those essential for survival, a strategy applicable to understanding SMAD4's role in tumorigenesis. nih.govtaylorfrancis.com
RNA Interference (RNAi): RNA interference is a powerful tool for post-transcriptional gene silencing. spandidos-publications.com This technique utilizes short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to SMAD4 mRNA. spandidos-publications.comnih.gov These small RNA molecules are incorporated into the RNA-induced silencing complex (RISC), which then targets and degrades the SMAD4 mRNA, leading to a significant reduction in SMAD4 protein expression. spandidos-publications.com Studies have successfully used stable RNAi to create SMAD4 knockdown cell lines, which have been instrumental in investigating the protein's role in TGF-β signaling, cell growth inhibition, apoptosis, and fibrogenesis. spandidos-publications.comnih.govnih.gov For example, shRNA-mediated blocking of SMAD4 has been shown to reduce the expression of fibrotic genes in human hepatic stellate cells. nih.gov
| Technique | Mechanism | Application in SMAD4 Research | Key Findings from Research |
| CRISPR/Cas9 | Gene editing via targeted double-strand breaks, repaired by NHEJ or HDR. frontiersin.org | Creation of knockout cell lines/organisms, introduction of specific mutations. nih.gov | Elucidation of SMAD4's essential roles in various cellular processes and diseases like cancer. nih.govtaylorfrancis.com |
| RNA Interference (RNAi) | Post-transcriptional gene silencing via mRNA degradation mediated by siRNA or shRNA. spandidos-publications.com | Temporary or stable knockdown of SMAD4 expression to study loss-of-function phenotypes. nih.govnih.gov | Revealed SMAD4's involvement in regulating cell proliferation, apoptosis, and fibrosis. spandidos-publications.comnih.govnih.gov |
Chromatin Immunoprecipitation (ChIP) and Transcriptome Profiling (e.g., RNA-seq)
Combining ChIP with high-throughput sequencing (ChIP-seq) and transcriptome profiling provides a comprehensive view of SMAD4's genomic targets and its impact on gene expression.
Chromatin Immunoprecipitation (ChIP-seq): ChIP-seq is a powerful technique used to identify the genome-wide binding sites of transcription factors like SMAD4. nih.govplos.org The method involves cross-linking proteins to DNA in living cells, fragmenting the chromatin, and then using an antibody specific to SMAD4 to immunoprecipitate the SMAD4-DNA complexes. The associated DNA is then purified and sequenced. This approach has been used to map TGFβ-induced SMAD4 binding loci in epithelial ovarian cancer cells, revealing thousands of binding sites. nih.govplos.orgnih.gov Studies have shown that TGFβ stimulation significantly alters the landscape of SMAD4 binding patterns, with a majority of binding loci being newly bound or shifted upon stimulation. nih.govplos.org
Transcriptome Profiling (RNA-seq): RNA sequencing (RNA-seq) provides a quantitative and comprehensive analysis of the transcriptome. In SMAD4 research, RNA-seq is often used in conjunction with genetic manipulation techniques like RNAi. By comparing the transcriptomes of cells with and without SMAD4 expression, researchers can identify genes and pathways regulated by SMAD4. For instance, RNA-seq performed on porcine follicular granulosa cells after SMAD4 knockdown identified over a thousand differentially expressed genes, revealing SMAD4's role in regulating processes like the cell cycle and extracellular matrix organization. bioscientifica.com Similarly, analysis of RNA-Seq data from cancer cohorts has been used to correlate SMAD4 expression levels with the activation or downregulation of specific cancer-promoting pathways. researchgate.net
| Technique | Principle | Application in SMAD4 Research | Example Research Finding |
| ChIP-seq | Immunoprecipitation of cross-linked protein-DNA complexes followed by high-throughput sequencing. nih.gov | Genome-wide mapping of SMAD4 binding sites. plos.org | In ovarian cancer cells, TGFβ stimulation led to 2,362 identified SMAD4 binding loci, with 74% being newly stimulated. nih.govresearchgate.net |
| RNA-seq | High-throughput sequencing of cDNA to quantify gene expression levels across the entire transcriptome. | Identifying genes and signaling pathways regulated by SMAD4. | SMAD4 knockdown in porcine granulosa cells altered the expression of 1025 genes involved in the cell cycle and TGF-β signaling. bioscientifica.com |
Live-Cell Imaging and Fluorescent Resonance Energy Transfer (FRET) for Protein Dynamics
Live-cell imaging techniques allow for the real-time visualization of SMAD4's behavior within its native cellular environment.
Live-Cell Imaging: The use of fluorescently tagged proteins, such as Green Fluorescent Protein (GFP)-SMAD4 fusions, enables the monitoring of SMAD4 dynamics in single living cells. nih.gov This approach has been used to study the nuclear translocation of SMAD4 in response to TGF-β stimulation. nih.govjove.com Advanced techniques like single-molecule total internal reflection fluorescence microscopy (TIRFM) have provided unprecedented insights, revealing that SMAD4 can be detected at the cytoplasmic membrane, where it exhibits distinct docking behaviors. nih.gov This finding challenged previous assumptions about its exclusively cytosolic and nuclear localization. nih.gov
Fluorescence Resonance Energy Transfer (FRET): FRET is a powerful technique for studying molecular interactions in real-time. Time-Resolved FRET (TR-FRET) is a particularly robust application of this technology that has been developed into high-throughput screening assays to study SMAD4 interactions. emory.edunih.govnih.gov These assays can simultaneously monitor the protein-protein interaction (PPI) between SMAD4 and other proteins, such as SMAD3, as well as the protein-DNA interaction (PDI) between the SMAD complex and its DNA binding element. emory.edunih.govnih.gov The high sensitivity of TR-FRET allows for the dynamic analysis of the SMAD4–SMAD3–DNA complex at single-amino acid resolution. emory.edunih.gov
| Technique | Description | Application in SMAD4 Research | Key Insight |
| Live-Cell Single-Molecule Imaging (TIRFM) | Visualization of individual fluorescently labeled molecules at the cell surface. nih.gov | Monitoring the dynamics of SMAD4 at the plasma membrane of living cancer cells. nih.gov | SMAD4 docks at the cell membrane with two different behaviors, influenced by clathrin and caveolin-1. nih.gov |
| Time-Resolved FRET (TR-FRET) | A fluorescence-based assay that measures proximity between two molecules labeled with donor and acceptor fluorophores. nih.gov | High-throughput screening for inhibitors of the SMAD4-SMAD3-DNA complex; studying PPIs and PDIs. emory.edunih.govemory.edu | Enabled the identification of small molecules that can induce or inhibit SMAD4 interactions. nih.gov |
Biochemical Assays for Protein-Protein and Protein-DNA Interactions
A variety of biochemical assays are employed to characterize the intricate network of interactions involving SMAD4.
Protein-Protein Interaction Assays: Co-immunoprecipitation (Co-IP) is a widely used technique to identify and validate SMAD4 binding partners. This method involves using an antibody to pull down SMAD4 from a cell lysate, along with any proteins that are bound to it. These associated proteins can then be identified by techniques like Western blotting. nih.gov More advanced, high-throughput methods like luminescence-based mammalian interactome mapping (LUMIER) have also been applied to systematically map the SMAD4 interaction network. thebiogrid.org As mentioned previously, TR-FRET assays have been specifically designed to quantitatively measure the interaction between SMAD4 and its binding partners like SMAD3 in a high-throughput format. nih.govnih.gov
Protein-DNA Interaction Assays: To study the binding of SMAD4 to specific DNA sequences, researchers use techniques such as DNA affinity precipitation assays. In this method, a labeled DNA probe containing a putative SMAD binding element is used to capture SMAD complexes from cell extracts. nih.gov The captured proteins are then identified to confirm the interaction. nih.gov The specificity and affinity of this interaction can be further characterized by electrophoretic mobility shift assays (EMSAs) and surface plasmon resonance (SPR). The structural basis for how SMAD4 recognizes DNA has been elucidated through X-ray crystallography, which shows the specific contacts made by the MH1 domain with the Smad Binding Element (SBE). researchgate.net
Computational Modeling and Simulation (e.g., Molecular Dynamics) for Structure-Function Relationships
Computational approaches provide powerful tools to investigate the structural dynamics and functional mechanisms of SMAD4 at an atomic level.
Molecular Dynamics (MD) Simulations: MD simulations are used to model the movement of atoms and molecules over time, providing insights into the conformational dynamics and stability of SMAD4. plos.orgnih.gov These simulations have been instrumental in explaining the cooperative assembly of SMAD4 with other R-SMADs (like SMAD1 and SMAD3) on DNA. plos.orgnih.gov The results from MD studies suggest that the binding of SMAD4 to DNA can induce conformational changes in the DNA itself, which in turn facilitates the binding of other SMAD proteins through an allosteric communication mechanism. plos.org Simulations have also been used to predict and validate the stability of complexes between SMAD proteins and potential therapeutic small molecules. mdpi.com
Computational Modeling: Broader computational models are used to understand the complex dynamics of the entire Smad signaling network. nih.govnih.gov These models can integrate various experimental data to simulate processes like the nucleocytoplasmic shuttling of SMAD complexes. nih.govnih.gov By combining mathematical modeling with targeted experiments, researchers can explore fundamental properties of the signaling network, such as how it translates the strength and duration of a TGF-β signal into a specific transcriptional output. nih.gov Homology modeling is another computational technique used to predict the three-dimensional structure of SMAD4 domains or related proteins (like Smad7) based on the known structures of similar proteins. nih.gov
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